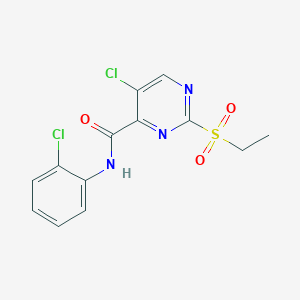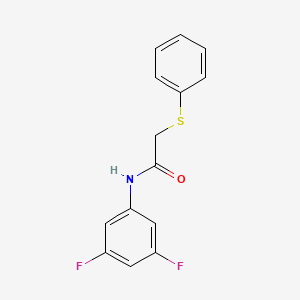
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide
説明
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide, also known as BRD0705, is a chemical compound that has shown potential in scientific research. It belongs to the class of benzoxazoles and has been studied for its mechanism of action and biochemical and physiological effects.
作用機序
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and has been implicated in various diseases. By inhibiting BRD4, 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide can modulate gene expression and affect cellular processes such as inflammation and cell growth.
Biochemical and physiological effects:
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide has been studied for its potential in treating neurodegenerative diseases by reducing the accumulation of toxic proteins such as beta-amyloid and alpha-synuclein.
実験室実験の利点と制限
One advantage of using 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide in lab experiments is its specificity for BRD4. This allows researchers to study the effects of inhibiting BRD4 without affecting other cellular processes. However, one limitation is that 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide is not very soluble in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide. One direction is to further investigate its potential in treating neurodegenerative diseases. Another direction is to study its effects on other cellular processes such as metabolism and epigenetic regulation. Additionally, the synthesis method of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide can be optimized to improve yields and purity of the compound.
Conclusion:
In conclusion, 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide is a promising compound that has shown potential in scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied for its mechanism of action and biochemical and physiological effects. Despite some limitations, 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide has several advantages for lab experiments and has many future directions for further study.
科学的研究の応用
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide has been studied for its potential in treating various diseases and disorders. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4/c1-23-13-4-2-3-12(10-13)19-16(21)7-8-20-14-6-5-11(18)9-15(14)24-17(20)22/h2-6,9-10H,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWYTHSOZLLMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C3=C(C=C(C=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-2-[(8-fluoro-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanamine](/img/structure/B4236278.png)
![2-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4236285.png)




![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B4236343.png)
![4-[(cyclooctylamino)carbonyl]phenyl acetate](/img/structure/B4236345.png)
![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine](/img/structure/B4236347.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236357.png)
![3-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B4236374.png)
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236375.png)
![N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4236377.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine](/img/structure/B4236384.png)